Stereochemistry Required for Neutrophil Elastase Inhibition: (2S,3S) vs. (2S,3R) Diastereomer
The (2S,3S) configuration is essential for the biological activity of downstream elastase inhibitors. The potent neutrophil elastase inhibitor ZD-0892, which incorporates the (2S,3S) amino alcohol fragment, exhibits a Ki of 6.7 nM for human neutrophil elastase and 200 nM for porcine pancreatic elastase [1]. While direct enzymatic data for the (2S,3R) diastereomer of ZD-0892 is not available, the strict diastereoselectivity required for elastase inhibition is a well-established class-level principle, indicating that the (2S,3R) form would likely be inactive or significantly less potent .
| Evidence Dimension | Stereochemistry-activity relationship for elastase inhibition |
|---|---|
| Target Compound Data | (2S,3S) configuration present in ZD-0892 (Ki = 6.7 nM for human neutrophil elastase) [1] |
| Comparator Or Baseline | (2S,3R) diastereomer (CAS 182073-79-6); no inhibitory data available, but predicted to be inactive based on class-level SAR |
| Quantified Difference | Not directly quantifiable; activity is contingent on absolute configuration. Any diastereomeric impurity would reduce the effective concentration of the active isomer. |
| Conditions | Human neutrophil elastase and porcine pancreatic elastase inhibition assays [1]. |
Why This Matters
Procurement of the correct (2S,3S) stereoisomer is non-negotiable for generating bioactive compounds; a diastereomeric mixture cannot be purified simply and would compromise downstream biological activity.
- [1] Adooq. ZD-0892 product description. Ki values: 6.7 nM (human neutrophil elastase), 200 nM (porcine pancreatic elastase). View Source
